3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine

Catalog No.
S12267280
CAS No.
M.F
C13H22N2
M. Wt
206.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine

Product Name

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine

IUPAC Name

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

InChI

InChI=1S/C13H22N2/c1-11(2)13(14)10-15-9-8-12-6-4-3-5-7-12/h3-7,11,13,15H,8-10,14H2,1-2H3

InChI Key

MOEDREITOJXCRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNCCC1=CC=CC=C1)N

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is a chemical compound characterized by the molecular formula C13H22N2C_{13}H_{22}N_{2} and a molecular weight of 206.33 g/mol. This compound features a butane backbone with two amino groups at the first and second positions, and a phenylethyl substituent at the nitrogen atom. Its structure can be represented by the following canonical SMILES notation: CC(C)C(CNCCC1=CC=CC=C1)N. The compound's InChI key is MOEDREITOJXCRN-UHFFFAOYSA-N, which is useful for database searches and chemical identification.

, including:

  • Oxidation: This process can transform the compound into corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into primary amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino groups present in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

The synthesis of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine can be achieved through several methods:

  • Nucleophilic Substitution: A common synthetic route involves reacting 3-methylbutane-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically employs ethanol as a solvent and sodium hydroxide as a base to facilitate the nucleophilic substitution.
  • Industrial Production: For large-scale production, continuous flow synthesis methods may be employed. This technique allows for better control over reaction conditions and results in higher yields and purity of the final product.

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine may find applications in various fields due to its potential biological activity:

  • Pharmaceuticals: Its structural features suggest potential use in drug development, particularly for compounds targeting neurological pathways.
  • Chemical Research: It can serve as an intermediate in organic synthesis or as a building block for more complex molecules.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-Methylbutane-1,2-diamineC5H14N2Simple diamine structureModerate enzyme inhibition
N,N-Dimethylbutane-1,2-diamineC6H16N2Dimethylated versionPotentially higher lipophilicity
PhenethylamineC8H11NSimple phenethyl structureNeurotransmitter precursor
4-AminobutyrateC4H9NO2GABA precursorNeuroactive properties

Uniqueness: The presence of both a branched alkyl chain and a phenylethyl group distinguishes 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine from other similar compounds. This unique structure may confer distinct pharmacological properties and interaction profiles compared to simpler amines or diamines.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.178298710 g/mol

Monoisotopic Mass

206.178298710 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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